molecular formula C11H15N B052993 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 120086-41-1

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B052993
CAS No.: 120086-41-1
M. Wt: 161.24 g/mol
InChI Key: OASVVFGGGPJVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1,3-DiMeTHIQ) is a tetrahydroisoquinoline (THIQ) alkaloid formed endogenously via the condensation of amphetamines (e.g., methamphetamine) with acetaldehyde, a metabolite of ethanol, under chronic alcohol consumption . This compound has been identified as a neurotoxin linked to Parkinson-like symptoms in animal models, characterized by its ability to reduce dopamine levels and inhibit tyrosine hydroxylase activity in the brain . Its synthesis involves Pictet-Spengler-like reactions, and stereoisomers of 1,3-DiMeTHIQ (e.g., trans and cis configurations) have been synthesized using methods like the Pummerer reaction, highlighting the role of stereochemistry in its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . Another method utilizes the Pictet-Spengler reaction, where phenylethylamine derivatives condense with aldehydes to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide are commonly used.

    Reduction: Catalytic hydrogenation is typically employed.

    Substitution: Alkyl halides are used for N-alkylation reactions.

Major Products Formed

    Oxidation: Formation of nitrones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Neuroprotective Effects

1,3-DiMeTIQ has demonstrated potential neuroprotective properties, particularly relevant to conditions such as Alzheimer's disease (AD) and Parkinson's disease. Research indicates that it can:

  • Protect neuronal cells from oxidative stress and excitotoxicity.
  • Influence dopaminergic and serotonergic pathways crucial for mood regulation and cognitive function .

Behavioral Studies

Studies involving animal models have shown that 1,3-DiMeTIQ can cross the blood-brain barrier and affect behavior under conditions such as chronic ethanol intoxication. Rats treated with this compound exhibited symptoms similar to those observed in ethanol-intoxicated rats, suggesting a complex interaction with central nervous system pathways .

Mechanistic Insights

The compound's biological activities are attributed to several mechanisms:

  • Oxidative Stress Reduction : It reduces oxidative stress markers in neuronal cell cultures.
  • Cell Viability Enhancement : In vitro studies indicate improved cell viability under neurodegenerative conditions .

Comparative Analysis with Related Compounds

To understand the unique properties of 1,3-DiMeTIQ, a comparison with other tetrahydroisoquinoline derivatives is useful:

Compound NameStructureBiological Activity
1,2,3,4-TetrahydroisoquinolineStructureLess potent neuroprotective effects
1-Methyl-1,2,3,4-tetrahydroisoquinolineStructureSimilar effects but less pronounced
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineStructureAltered pharmacokinetics and activity

Therapeutic Potential in Alzheimer's Disease

Recent reviews highlight the potential of tetrahydroisoquinoline derivatives like 1,3-DiMeTIQ in treating Alzheimer's disease. These compounds exhibit significant neuroprotective effects through anti-inflammatory and antioxidative properties that target altered signaling pathways associated with AD . The unique mechanism of action contributes to their biological activities, establishing them as promising candidates for new drug development.

Case Studies and Research Findings

Several case studies have documented the efficacy of 1,3-DiMeTIQ:

  • Neuroprotection in Animal Models : Research has shown that administration of 1,3-DiMeTIQ can reverse oxidative damage and improve outcomes in models of neurodegeneration.
  • Pharmacological Studies : Various studies have indicated that it modulates neurotransmitter systems effectively .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Analogues

THIQ derivatives share a core bicyclic structure but differ in substituents, which critically influence their pharmacological and toxicological profiles. Key comparisons include:

Compound Substituents Key Properties References
1,3-DiMeTHIQ 1-CH₃, 3-CH₃ Neurotoxic; induces Parkinsonism in primates; formed from amphetamines + ethanol
1-Methyl-THIQ (1-MeTHIQ) 1-CH₃ Neuroprotective; increases glutathione, mitigates oxidative stress
1-Benzyl-THIQ (1-BnTHIQ) 1-CH₂Ph Neurotoxic; depletes dopamine, linked to Parkinson’s disease
6,7-Dimethoxy-THIQ 6-OCH₃, 7-OCH₃ Weak β-adrenoceptor activity; used in enzyme inhibitors (e.g., ADAMTS-4)
N-Methyl-THIQ (NMTIQ) N-CH₃ Precursor to neurotoxic isoquinolinium ions; oxidized by MAO
Tetrahydropapaveroline (THP) 6-OH, 7-OH, 1-CH₂(3,4-diOHPh) Potent neurotoxin; inhibits dopamine synthesis

Metabolic and Pharmacokinetic Differences

  • BBB Penetration : Both 1,3-DiMeTHIQ and 1-MeTHIQ cross the blood-brain barrier (BBB) efficiently, but 1-MeTHIQ exhibits neuroprotective effects, whereas 1,3-DiMeTHIQ causes dopaminergic neuron degeneration .
  • 1-MeTHIQ undergoes hydroxylation (forming 4-hydroxy-1-MeTHIQ) and N-methylation, but these metabolites are less toxic . NMTIQ is oxidized by monoamine oxidase (MAO) to neurotoxic isoquinolinium ions, analogous to MPTP’s conversion to MPP+ .

Reactivity in Chemical Reactions

  • Electron-Donating Groups : Derivatives like 2-(4-methoxyphenyl)-THIQ react efficiently in CDC reactions (yields: 35–78%) due to enhanced nucleophilicity .
  • Electron-Withdrawing Groups : 2-(4-fluorophenyl)-THIQ shows poor reactivity (yields: 28–44%) in the same reactions .

Biological Activity

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1,3-diMeTIQ) is a compound of significant interest in the fields of medicinal chemistry and neurobiology due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,3-diMeTIQ has the molecular formula C11H15NC_{11}H_{15}N and is a derivative of tetrahydroisoquinoline. Its structure allows it to interact with various biological pathways, particularly in the central nervous system (CNS).

The biological activity of 1,3-diMeTIQ is influenced by several factors:

  • Neuroprotective Effects : Studies suggest that 1,3-diMeTIQ exhibits neuroprotective properties by inhibiting neurotoxic pathways associated with various neurodegenerative diseases. It has been shown to reduce oxidative stress and protect against neuronal cell death.
  • Monoamine Oxidase Inhibition : The compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially improving mood and cognitive function .
  • Interaction with Dopaminergic Systems : Research indicates that 1,3-diMeTIQ may modulate dopaminergic signaling pathways, which are crucial in the context of Parkinson's disease and other movement disorders .

Biological Activity Overview

Activity Description References
NeuroprotectionProtects neurons from oxidative stress and cell death
MAO InhibitionInhibits monoamine oxidase, increasing neurotransmitter levels
Dopaminergic ModulationModulates dopaminergic pathways; potential implications for Parkinson's disease treatment

Neurotoxicity Investigation

A significant study explored the formation of 1,3-diMeTIQ as a neurotoxic metabolite resulting from the interaction between amphetamines and acetaldehyde. This research highlighted the compound's potential neurotoxic effects when formed in vivo. The study documented symptoms such as tremors and hypersensitivity in animal models exposed to amphetamines alongside alcohol consumption .

Preventative Effects on Neurodegeneration

Another research project investigated the preventative effects of 1,3-diMeTIQ against neurodegenerative processes induced by toxins. The results indicated that pre-treatment with this compound significantly reduced neuronal damage in models of Parkinson’s disease. This suggests its potential role as a therapeutic agent in preventing neurodegeneration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, and how are intermediates characterized?

  • Methodological Answer : A widely used synthesis involves phenethylamine as the starting material, proceeding through acetylation (with acetyl chloride), cyclization (using polyphosphoric acid, PPA), and reduction (with potassium borohydride). Key intermediates and the final product are typically characterized via 1H-NMR^1 \text{H-NMR} spectroscopy to confirm structural integrity and purity . Alternative methods may employ spiroheterocyclic frameworks or substituted tetrahydroisoquinoline precursors, with structural validation using X-ray crystallography or mass spectrometry .

Q. How do solvent and pH conditions influence the stability of tetrahydroisoquinoline derivatives during synthesis?

  • Methodological Answer : Solvents like DMSO can accelerate spontaneous cyclization or decomposition reactions. For example, in DMSO, peptides containing tetrahydroisoquinoline residues undergo 2,5-dioxopiperazine formation via first-order kinetics. pH adjustments (e.g., buffered aqueous solutions) are critical to stabilize intermediates, particularly in reactions involving acid-sensitive functional groups like tertiary amines .

Q. What spectroscopic techniques are essential for distinguishing stereoisomers in substituted tetrahydroisoquinolines?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with chiral columns) combined with circular dichroism (CD) spectroscopy is standard for resolving enantiomers. For diastereomers, 1H-NMR^1 \text{H-NMR} coupling constants and NOESY experiments help assign spatial configurations. X-ray crystallography provides definitive stereochemical proof for crystalline derivatives .

Advanced Research Questions

Q. How can stereoselective synthesis of polycyclic lactams from tetrahydroisoquinoline precursors be optimized?

  • Methodological Answer : Domino ring-closure reactions using 1-substituted tetrahydroisoquinoline diamines and γ/δ-oxo acids yield tetra- or pentacyclic lactams. Stereoselectivity is controlled by side-chain substituents (e.g., methyl or aryl groups) and reaction conditions (temperature, solvent polarity). Computational modeling (e.g., semiempirical PM6 methods) predicts diastereomeric ratios, guiding experimental optimization .

Q. What experimental strategies reconcile contradictory findings on methylated tetrahydroisoquinolines as neuroprotectants versus neurotoxins?

  • Methodological Answer : Dose- and context-dependent effects must be systematically tested. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) shows neuroprotection in MPTP-induced Parkinsonism models by inhibiting oxidative stress, while its N-methylated derivatives (e.g., N-methyl-salsolinol) act as dopaminergic neurotoxins. In vitro enzyme assays (e.g., N-methyltransferase activity) and in vivo microdialysis can clarify metabolic pathways and thresholds for toxicity .

Q. How do photocatalytic systems enable selective semi-dehydrogenation of tetrahydroisoquinolines?

  • Methodological Answer : Noble metal-free catalysts like MoS2_2/ZnIn2_2S4_4 drive acceptorless dehydrogenation under visible light. The oxidative potential of the catalyst’s valence band must align closely with the substrate’s first oxidation potential (+1.01 V vs. NHE for 1,2,3,4-tetrahydroisoquinoline). Kinetic studies (e.g., time-resolved UV-Vis spectroscopy) monitor intermediate formation, while DFT calculations model charge-transfer mechanisms .

Q. What structural modifications enhance the bradycardic activity of tetrahydroisoquinoline derivatives targeting If_f channels?

  • Methodological Answer : Introducing 1-oxo groups and optimizing substituents on the tetrahydroisoquinoline ring (e.g., 6,7-dimethoxy) improve affinity for pacemaker cell If_f channels. In vivo efficacy is validated via electrophysiological assays (e.g., patch-clamp on guinea pig sinoatrial cells) and hemodynamic profiling in anesthetized rats. Structure-activity relationship (SAR) studies prioritize analogs with minimal blood pressure effects .

Properties

IUPAC Name

1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8-9,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASVVFGGGPJVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923214
Record name 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120086-41-1
Record name 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120086411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction vessel was charged with acetonitrile which was held under a nitrogen blanket. With the reaction vessel cooled in an ice bath, stannic chloride was added gradually below the surface of the acetonitrile with stirring over a period of 2 hours 20 minutes. During the addition period, the temperature of the reaction mixture varied between 3° C. and 39° C. The mixture was allowed to stand overnight at room temperature. With the reaction mixture at 22° C., α-methylphenethyl chloride was added in increments to the reaction vessel over a ten-minute period. With the mixture under reduced pressure and heated, acetonitrile nitrile was gradually stripped from the mixture. The reaction mixture, milky in color, was heated to reflux. The reaction mixture was maintained at reflux for about 61/2 hours. With the temperature of the reaction mixture at about 75° C., the entire amount of previously-stripped acetonitrile was added back to the reaction mixture. The mixture was allowed to cool, stand overnight and was observed to contain a slurry. Methylene chloride was added to the mixture. Then, this mixture was added with stirring to 10% sodium hydroxide previously cooled to about 10° C. The temperature of the mixture reached 40° C. and the mixture was found to be acidic. More 10% sodium hydroxide was added to make the mixture alkaline. The organic phase was separated and washed with water. The organic phase was dried over sodium sulfate, filtered and stripped on a rotary evaporator at a temperature of 35°-40° C. to provide 1,3-dimethyl-3,4-dihyroisoquinoline. An autoclave was charged with a slurry of 50%-wetted 5% palladium-on-carbon catalyst in absolute ethanol. Then, there was added to the slurry a mixture of 1,3-dimethyl-3,4-dihydroisoquinoline. The autoclave was flushed with hydrogen gas. With the reaction mixture being stirred, the autoclave was gradually pressurized with hydrogen over a period of about two hours to a final pressure of about 185 psi (12.5 atm; 12.6×105Pascal) and temperature of about 50° C. The autoclave was maintained in this pressurized condition overnight. The temperature of the autoclave dropped to about 10° C. after venting with stirring of the reaction mixture. The mixture was filtered and stripped of ethanol to provide 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. A reaction vessel was charged with 2.5 g of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, 20 ml 10% sodium hydroxide and 50 ml methylene chloride. With this mixture stirred, 1.1 equivalents dichloro-acetyl chloride was added dropwise to the mixture. The mixture was stirred for 20 minutes, then water was added. The organic extract was dried with magnesium sulfate, and stripped of solvent, and then subjected to Kugelrohr distillation (150° C. @ 0.1 mm Hg) to provide 2.5 g of a yellow oil product having the following elemental analysis:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
4-(2-Methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.